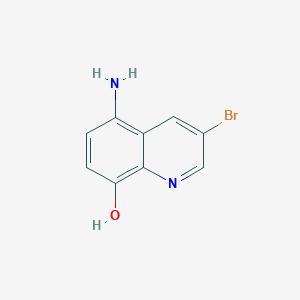![molecular formula C7H14ClNO3S B13234813 9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride](/img/structure/B13234813.png)
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride is a complex organic compound with the molecular formula C7H14ClNO3S. It is characterized by its unique bicyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride typically involves a multi-step process. One common approach is the radical cyclization method. For instance, a Cp2TiCl-mediated radical cyclization method can be employed, although alternative approaches such as SmI2-mediated radical cyclization have also been found effective
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include ensuring the purity of the starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the hydrochloride can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of different halides or other substituted derivatives .
Applications De Recherche Scientifique
9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Similar structure but lacks the hydrochloride group.
3-Thia-7-azabicyclo[3.3.1]nonane-3,3-dione: Lacks the hydroxyl group.
9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane: Lacks the dione group.
Uniqueness
The presence of both the hydroxyl and hydrochloride groups in 9-Hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dionehydrochloride makes it unique compared to its similar compounds.
Propriétés
Formule moléculaire |
C7H14ClNO3S |
|---|---|
Poids moléculaire |
227.71 g/mol |
Nom IUPAC |
3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H |
Clé InChI |
RXFLULQLWNEMQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CS(=O)(=O)CC(C2O)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B13234732.png)
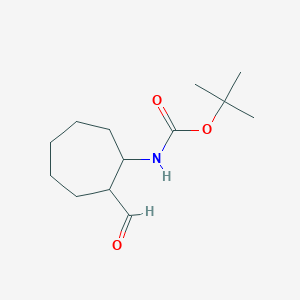
![2-Methyl-1-[(3,3,5-trimethylcyclohexyl)amino]propan-2-ol](/img/structure/B13234744.png)
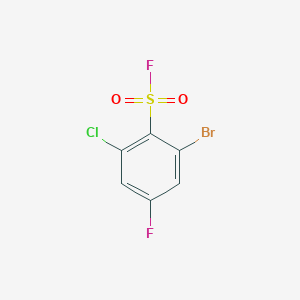
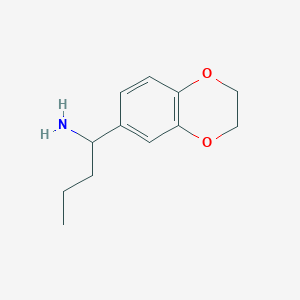

![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13234770.png)
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13234774.png)
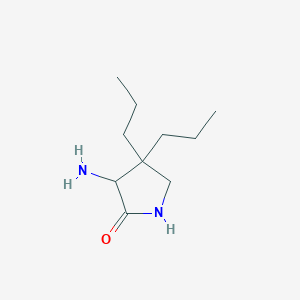

![6-(Propan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13234784.png)

